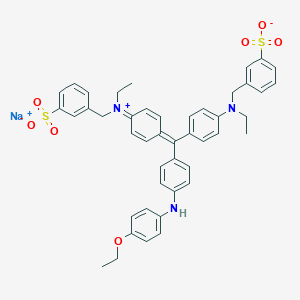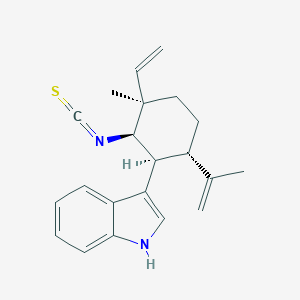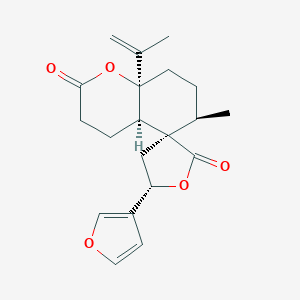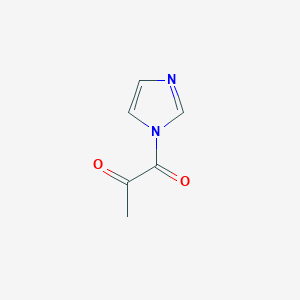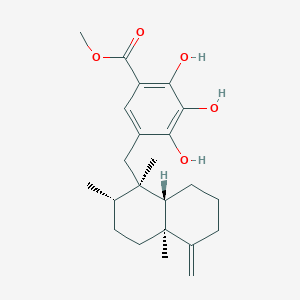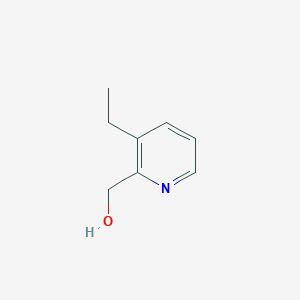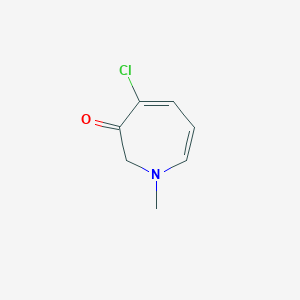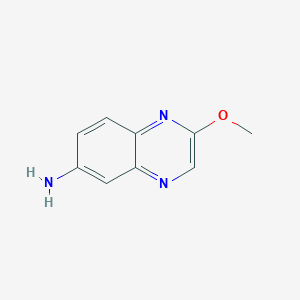
2-Methoxyquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyquinoxalin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a quinoxaline ring with a methoxy group attached at the 2-position and an amino group at the 6-position.
Mecanismo De Acción
The mechanism of action of 2-Methoxyquinoxalin-6-amine is not fully understood, but studies suggest that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
Studies have reported that 2-Methoxyquinoxalin-6-amine has a low toxicity profile and does not cause significant adverse effects in vivo. Additionally, it has been shown to have good bioavailability and can penetrate cell membranes, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methoxyquinoxalin-6-amine is its simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has a low toxicity profile and can be used in various fields such as medicinal chemistry, material science, and catalysis.
One limitation of 2-Methoxyquinoxalin-6-amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.
Direcciones Futuras
There are several future directions for the research and development of 2-Methoxyquinoxalin-6-amine. One direction is the optimization of its activity as an anticancer agent, with a focus on understanding its mechanism of action and identifying new targets for its activity. Additionally, there is potential for the development of new materials and catalysts based on 2-Methoxyquinoxalin-6-amine, with a focus on tuning their properties for specific applications. Finally, there is potential for the development of new synthetic methods for 2-Methoxyquinoxalin-6-amine and its derivatives, which can expand its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Methoxyquinoxalin-6-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, 2-Methoxyquinoxalin-6-amine has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable properties, making them useful for gas storage and separation.
In catalysis, 2-Methoxyquinoxalin-6-amine has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. For example, it has been used in the synthesis of palladium catalysts for the Suzuki-Miyaura coupling reaction, which is an important reaction in organic synthesis.
Propiedades
Número CAS |
105866-66-8 |
|---|---|
Nombre del producto |
2-Methoxyquinoxalin-6-amine |
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
Clave InChI |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
SMILES canónico |
COC1=CN=C2C=C(C=CC2=N1)N |
Sinónimos |
6-Quinoxalinamine,2-methoxy-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








